molecular formula C12H7F5N2O2 B15144248 Dfhbi-2T

Dfhbi-2T

Cat. No.: B15144248
M. Wt: 306.19 g/mol
InChI Key: CGFZNPPTJGGWPN-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DFHBI-2T involves the chemical modification of DFHBI by adding a trifluoroethyl substituent to the second carbon atom. This modification results in a shift in the excitation and emission maxima to the long-wavelength region of the spectrum . The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The compound is then purified and tested for quality before being made available for research purposes .

Scientific Research Applications

DFHBI-2T has a wide range of applications in scientific research:

Mechanism of Action

DFHBI-2T exerts its effects by binding to specific RNA aptamers, such as Spinach2. Upon binding, the RNA aptamer induces a conformational change in this compound, activating its fluorescent properties. This mechanism allows for the visualization of RNA in live cells without the need for large RNA-binding protein fusions .

Comparison with Similar Compounds

DFHBI-2T is unique in its ability to activate fluorescence upon binding to RNA aptamers. Similar compounds include:

This compound offers ideal optical properties for yellow fluorescent protein filters, making it particularly useful for certain imaging applications .

Properties

Molecular Formula

C12H7F5N2O2

Molecular Weight

306.19 g/mol

IUPAC Name

(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(trifluoromethyl)imidazol-4-one

InChI

InChI=1S/C12H7F5N2O2/c1-19-10(21)8(18-11(19)12(15,16)17)4-5-2-6(13)9(20)7(14)3-5/h2-4,20H,1H3/b8-4-

InChI Key

CGFZNPPTJGGWPN-YWEYNIOJSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)F)O)F)/N=C1C(F)(F)F

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)F)O)F)N=C1C(F)(F)F

Origin of Product

United States

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